3-(4-Anisoylamino)-2-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126921-77-5 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |
InChI Key |
WRCQOSYXVUJEGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Synonyms |
3-(4-anisoylamino)-2-chloropyridine |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Design of 3 4 Anisoylamino 2 Chloropyridine
Precursor Synthesis of 2-Chloropyridine (B119429) and its Functionalized Analogues
The initial and critical phase in the synthesis of 3-(4-Anisoylamino)-2-chloropyridine is the formation of the 2-chloropyridine scaffold. This can be achieved through several established methodologies, each with its own set of advantages and limitations.
Established Synthetic Routes to 2-Chloropyridine
The industrial preparation of 2-chloropyridine has been approached through various chemical strategies, primarily direct chlorination and pathways involving pyridine (B92270) N-oxide.
Direct Chlorination: This method involves the direct reaction of pyridine with chlorine gas. wikipedia.org While seemingly straightforward, this process often requires high temperatures (above 300°C in the vapor phase) and can lead to the formation of by-products such as 2,6-dichloropyridine. wikipedia.orgnih.gov An improved process involves the selective chlorination of pyridine with chlorine in an inert gas like nitrogen, in the presence of water vapor, conducted in two stages at elevated temperatures. nih.gov Another approach utilizes the in-situ generation of chlorine from the reaction of hydrochloric acid and a hypochlorite, which allows for a lower reaction temperature and improved selectivity for 2-chloropyridine. google.com
Pyridine N-oxide Pathways: An alternative and often more selective route to 2-chloropyridine involves the use of pyridine N-oxide as a precursor. wikipedia.org The N-oxide functionality activates the pyridine ring, facilitating chlorination at the 2-position. Common chlorinating agents used in this pathway include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). tandfonline.com The reaction of pyridine N-oxide with POCl₃ can produce a mixture of 2-chloropyridine and 4-chloropyridine. tandfonline.com However, the regioselectivity can be significantly improved. For instance, treating pyridine-N-oxide with phosphorus oxychloride in the presence of a stoichiometric amount of triethylamine (B128534) can achieve a high yield (90%) and selectivity (99.2%) for 2-chloropyridine. tandfonline.comtandfonline.com Other chlorinating agents like oxalyl chloride in the presence of triethylamine have also been reported to give high yields of 2-chloropyridine from pyridine-N-oxide. google.com
A comparison of different chlorinating agents for the conversion of pyridine-N-oxide to 2-chloropyridine is presented in the table below.
| Chlorinating Agent | Base | Yield (%) | Selectivity (%) | Reference |
| POCl₃ | Triethylamine | 90 | 99.2 | tandfonline.com |
| SO₂Cl₂ | Triethylamine | Low | Low | tandfonline.com |
| p-Toluenesulfonyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |
| Benzenesulfonyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |
| Methanesulfonyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |
| Trichloroacetyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |
| Oxalyl chloride | Triethylamine | 91.2 | 95.6 | google.com |
Regioselective Functionalization Techniques for 2-Chloropyridine
Once 2-chloropyridine is synthesized, further functionalization is necessary to introduce substituents at specific positions on the pyridine ring. The electronic properties of the chlorine atom and the pyridine nitrogen influence the regioselectivity of these reactions. 2-Chloropyridine typically reacts with nucleophiles to yield derivatives substituted at the C2 and C4 positions. wikipedia.org
Directed ortho-lithiation is a powerful technique for regioselective functionalization. For instance, the use of lithium tetramethylpiperidide (LiTMP) has been explored for the deprotonation of 2-chloroisonicotinic acid, though this can lead to functionalization at the 3-position. mdpi.com The inherent reactivity of the pyridine ring can also be exploited. For example, Minisci-type reactions, which involve the addition of radicals to protonated heterocycles, can be used for C-H functionalization. chemrxiv.org By employing a blocking group strategy, it is possible to achieve selective C4-alkylation of pyridines. chemrxiv.org
Synthesis of the 3-Amino-2-chloropyridine (B31603) Scaffold through Orthogonal Pathways
The introduction of an amino group at the 3-position of 2-chloropyridine is a key step. This can be accomplished through several synthetic routes, often referred to as orthogonal pathways because they involve distinct chemical transformations.
One common method involves the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, followed by reduction of the nitro group to an amino group. The reduction can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. chemicalbook.com
Another approach starts from 3-aminopyridine (B143674). Direct chlorination of 3-aminopyridine can be challenging. However, a process involving the reaction of a 25-45% aqueous solution of one molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride with chlorine gas in the presence of a catalyst like ferric chloride has been developed to produce 2-chloro-3-aminopyridine in good yields (70-75%). google.com An alternative method for the chlorination of 3-aminopyridine utilizes hydrogen peroxide in hydrochloric acid. google.com
The amination of 3-amino-2-chloropyridine can also be achieved by heating it with concentrated aqueous ammonia, although the starting 3-aminopyridine is less readily available than 2-aminopyridine. orgsyn.org A multi-step synthesis starting from more accessible materials can also be employed to create 3-amino-2-chloro-4-alkylpyridines. epo.org
Derivatization of the 3-Amino Moiety with the 4-Anisoyl Group
The final stage in the synthesis of this compound involves the formation of an amide bond between the 3-amino group of the 2-chloropyridine scaffold and the 4-anisoyl group.
Acylation Reactions for Amide Formation
The most common method for forming the amide bond is through an acylation reaction. This typically involves reacting 3-amino-2-chloropyridine with an activated derivative of 4-anisic acid, such as 4-anisoyl chloride. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an excess of the starting aminopyridine itself.
The general reaction is as follows:
3-Amino-2-chloropyridine + 4-Anisoyl chloride → this compound + HCl
The choice of solvent is also important and can influence the reaction rate and yield. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are often used.
Optimization of Reaction Conditions for High Yield and Purity of this compound
To achieve a high yield and purity of the final product, several reaction parameters can be optimized. These include:
Stoichiometry of Reactants: The molar ratio of 3-amino-2-chloropyridine to 4-anisoyl chloride can be adjusted to ensure complete conversion of the limiting reagent. A slight excess of the acylating agent is sometimes used.
Reaction Temperature: The temperature can be controlled to manage the reaction rate and minimize the formation of side products. Acylation reactions are often carried out at room temperature or with gentle heating.
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient reaction and ease of product isolation.
Purification Method: After the reaction is complete, the crude product is typically purified to remove any unreacted starting materials, byproducts, and the hydrochloride salt of the base. Common purification techniques include recrystallization, column chromatography, or washing with aqueous solutions to remove water-soluble impurities.
By carefully controlling these factors, it is possible to synthesize this compound with high yield and purity, suitable for its intended applications.
Exploration of Advanced Synthetic Protocols for this compound and Related Structures
The development of efficient and selective synthetic methods is paramount for the production of this compound and its derivatives. Traditional methods for synthesizing pyridine derivatives often involve harsh conditions, toxic reagents, and may result in low yields. rasayanjournal.co.in Consequently, modern organic synthesis has focused on developing more advanced and sustainable protocols.
A common starting point for the synthesis of this compound is the acylation of 3-amino-2-chloropyridine with 4-anisoyl chloride. The 3-amino-2-chloropyridine precursor can be prepared through various routes, including the chlorination of 3-aminopyridine. orgsyn.org
Transition-metal catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for creating biaryl linkages and is highly relevant to the synthesis of analogues of this compound. snnu.edu.cnresearchgate.net
While the core structure of this compound is typically assembled via amidation, the Suzuki-Miyaura reaction offers a versatile strategy for modifying the pyridine or the anisoyl ring. For instance, the chlorine atom at the 2-position of the pyridine ring can be substituted with various aryl or heteroaryl groups using a palladium catalyst and a suitable boronic acid or ester. organic-chemistry.orgnih.gov
The general scheme for a Suzuki-Miyaura reaction involving a chloropyridine derivative is as follows:
R¹-Cl + R²-B(OR)₂
Researchers have extensively studied the conditions for Suzuki-Miyaura couplings of chloropyridines. Optimal conditions often involve the use of palladium catalysts like palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands such as SPhos or XPhos. organic-chemistry.orgnih.gov The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org For example, potassium carbonate (K₂CO₃) is a commonly used base, and solvent systems often consist of a mixture of an organic solvent like toluene (B28343) and water. organic-chemistry.orgnih.gov
A recent development, termed aminative Suzuki-Miyaura coupling, allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, which could provide novel pathways to related structures. snnu.edu.cn
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloropyridine Derivatives
| Chloropyridine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | organic-chemistry.org |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | Aqueous phase | High | researchgate.net |
| Hetaryl chlorides | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | organic-chemistry.orgnih.gov |
This table is for illustrative purposes and specific yields can vary based on the exact substrates and reaction conditions.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing this compound and related compounds, several green chemistry approaches are being explored. nih.govresearchgate.net
Key green chemistry strategies applicable to pyridine derivative synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or propylene (B89431) carbonate. researchgate.netbiosynce.com
Catalysis: Employing catalysts to increase reaction efficiency, reduce energy consumption, and minimize waste. biosynce.com This includes the use of recyclable catalysts. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are a prime example of this principle. nih.govacs.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or ultrasound to reduce reaction times and energy consumption. rasayanjournal.co.innih.govacs.org
For instance, one-pot multicomponent reactions have been developed for the synthesis of novel pyridine derivatives, offering advantages such as high yields, shorter reaction times, and reduced waste. nih.govacs.org Microwave-assisted organic synthesis has also been shown to be an effective green tool, providing rapid and efficient pathways to various pyridine structures. nih.govacs.org
Synthesis of Structural Analogues and Libraries of this compound
The synthesis of structural analogues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. By systematically modifying different parts of the molecule, chemists can explore how these changes affect its biological activity.
Libraries of analogues can be generated by varying the substituents on both the pyridine and the anisoyl moieties.
Modification of the Anisoyl Group: The 4-methoxy group on the benzoyl ring can be replaced with other functional groups by using different substituted benzoyl chlorides in the initial acylation of 3-amino-2-chloropyridine. This allows for the exploration of electronic and steric effects on activity.
Modification of the Pyridine Ring: The chloro-substituent at the 2-position serves as a versatile handle for introducing a wide range of functionalities via nucleophilic substitution or cross-coupling reactions. As discussed previously, the Suzuki-Miyaura reaction is a powerful tool for introducing new aryl or alkyl groups at this position. organic-chemistry.org
The synthesis of a library of (4-chlorobenzylidene)-(2-chloropyridin-3-yl)amine derivatives demonstrates a method for creating a series of related compounds by reacting 3-amino-2-chloropyridine with various substituted aldehydes. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Anisoylamino 2 Chloropyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
NMR spectroscopy is an essential technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Spectral Analysis
A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms in 3-(4-Anisoylamino)-2-chloropyridine. Expected signals would include those for the protons on the pyridine (B92270) and anisoyl rings, as well as the amine and methoxy (B1213986) group protons. Chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) would be analyzed to assign each proton to its specific position.
A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms and their chemical environments. orgsyn.orggoogle.com Peaks would be expected for the carbons in the pyridine and benzene (B151609) rings, the carbonyl carbon of the amide, and the methoxy carbon. The chemical shifts would indicate the nature of each carbon atom (aliphatic, aromatic, carbonyl). google.com
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 (pyridine) | Expected value | - |
| H-5 (pyridine) | Expected value | - |
| H-6 (pyridine) | Expected value | - |
| H-2', H-6' (anisoyl) | Expected value | - |
| H-3', H-5' (anisoyl) | Expected value | - |
| NH (amide) | Expected value | - |
| OCH₃ (methoxy) | Expected value | - |
| C-2 (pyridine) | - | Expected value |
| C-3 (pyridine) | - | Expected value |
| C-4 (pyridine) | - | Expected value |
| C-5 (pyridine) | - | Expected value |
| C-6 (pyridine) | - | Expected value |
| C=O (amide) | - | Expected value |
| C-1' (anisoyl) | - | Expected value |
| C-2', C-6' (anisoyl) | - | Expected value |
| C-3', C-5' (anisoyl) | - | Expected value |
| C-4' (anisoyl) | - | Expected value |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. tubitak.gov.trresearchgate.netnih.gov
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the pyridine and anisoyl rings. sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs (¹H-¹³C), linking the proton signals to their corresponding carbon atoms. tubitak.gov.trnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. tubitak.gov.trnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the 3D conformation of the molecule, such as the relative orientation of the two aromatic rings. sigmaaldrich.comgoogle.com
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound and offers detailed information about its functional groups. sigmaaldrich.com
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. sigmaaldrich.com Key expected vibrations include:
N-H stretching of the amide group.
C=O stretching of the amide carbonyl group.
C-O stretching of the methoxy ether group.
C-N stretching of the amide and pyridine ring.
Aromatic C-H and C=C stretching from both rings.
C-Cl stretching from the chloropyridine moiety.
Interactive Data Table: Hypothetical FTIR Data (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950, 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600, 1510 | Strong-Medium | Aromatic C=C Stretch |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Cl bond. Comparing FTIR and Raman spectra can help in assigning vibrational modes more definitively, as some modes that are weak in FTIR may be strong in Raman, and vice versa.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The chromophores in this compound are the chloropyridine and anisoyl-amino systems. The UV-Vis spectrum would likely show absorption bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the heteroatoms (N, O) and the carbonyl group. The position and intensity of these bands are influenced by the conjugation between the rings and the amide linker.
Interactive Data Table: Hypothetical UV-Vis Data (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Assignment |
|---|---|---|---|
| Ethanol | ~280 | ~230 | π→π* and n→π* transitions |
X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) offers unparalleled detail regarding the molecular structure and supramolecular arrangement of a compound. nih.gov This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and measuring the resulting diffraction pattern. researchgate.net The analysis provides a precise 3D map of electron density, from which the positions of individual atoms can be determined.
For this compound, a search of established crystallographic databases, such as the Crystallography Open Database, did not yield a publicly available crystal structure. ugr.escrystallography.netugr.escrystallography.net However, based on the analysis of structurally similar compounds, such as cocrystals of 4-amino-2-chloropyridine, one can anticipate key structural features. mdpi.com The molecule would likely exhibit a twisted conformation due to steric hindrance between the pyridine ring and the anisoyl group. The crystal packing would be significantly influenced by intermolecular hydrogen bonds, likely involving the amide N-H group and the pyridine nitrogen or carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com
A complete SCXRD analysis would provide the data summarized in the hypothetical table below.
Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₃H₁₁ClN₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 262.70 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the crystal's symmetry elements. researchgate.net |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between 'b' and 'c' axes. |
| β (°) | 105.4 | Angle between 'a' and 'c' axes. |
| γ (°) | 90 | Angle between 'a' and 'b' axes. |
| Volume (ų) | 1235 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.govsfasu.edu These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphs. researchgate.net Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net
While no specific polymorphism studies for this compound are documented in the surveyed literature, PXRD would be the essential tool for such an investigation. idaampublications.in Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially yield different polymorphs of the compound. Each polymorph would produce a distinct PXRD pattern. By comparing the experimental powder pattern of a bulk sample to a pattern simulated from single-crystal data, the phase purity of the sample can be confirmed. mdpi.com
Interactive Table 2: Representative Powder X-ray Diffraction Data for a Hypothetical Crystalline Form.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 12.8 | 6.91 | 100 |
| 18.9 | 4.69 | 62 |
| 21.1 | 4.21 | 85 |
| 24.5 | 3.63 | 33 |
| 26.0 | 3.42 | 70 |
This table presents a set of characteristic peaks, where 2θ is the diffraction angle and d-spacing is the distance between crystal lattice planes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. nih.govlarancelab.com This allows for the determination of a molecule's elemental formula and provides valuable structural information through the analysis of its fragmentation patterns. lcms.cz
For this compound (C₁₃H₁₁ClN₂O₂), the calculated monoisotopic exact mass of the neutral molecule is 262.0458 Da (for the ³⁵Cl isotope). HRMS analysis would confirm this exact mass, typically within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition. A key feature in the mass spectrum would be the isotopic pattern characteristic of a monochlorinated compound, with two peaks separated by approximately 2 Da (for the M⁺ and [M+2]⁺ ions) in a roughly 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu
Under electron ionization (EI), the molecule would undergo predictable fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and several fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Plausible Fragmentation Pathways:
α-Cleavage at the carbonyl group: Cleavage of the C-C bond between the carbonyl and the anisole (B1667542) ring would yield an ion at m/z 135.0446 (C₈H₇O₂⁺, the 4-methoxybenzoyl cation) or an ion at m/z 127.0118 (C₅H₄ClN₂⁺).
Amide Bond Cleavage: Scission of the amide C-N bond is a common fragmentation pathway for amides. This could lead to the formation of the 4-methoxybenzoyl cation (m/z 135.0446) or the 3-amino-2-chloropyridine (B31603) radical cation (m/z 128.0141, C₅H₅ClN₂⁺).
Loss of Methoxy Group: Fragmentation of the anisole ring could involve the loss of a methyl radical (∙CH₃) to give an ion at m/z 247.0223, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 219.0274.
Interactive Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound.
| m/z (for ³⁵Cl) | Proposed Formula | Fragment Identity |
| 262.0458 | C₁₃H₁₁ClN₂O₂ | Molecular Ion [M]⁺ |
| 135.0446 | C₈H₇O₂ | [4-methoxybenzoyl]⁺ |
| 128.0141 | C₅H₅ClN₂ | [3-amino-2-chloropyridine]⁺∙ |
| 107.0497 | C₇H₇O | [methoxyphenyl]⁺ |
| 92.0031 | C₅H₄N₂ | [aminopyridine - Cl]⁺∙ |
Computational Chemistry and Theoretical Modeling of 3 4 Anisoylamino 2 Chloropyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wide range of molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3-(4-Anisoylamino)-2-chloropyridine, DFT calculations, often using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.comrsc.orgresearchgate.netscirp.orgresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides crucial data, including bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | N-H (amide) | 1.01 Å |
| Bond Length | C=O (amide) | 1.23 Å |
| Bond Angle | C-N-C (amide) | 125° |
| Dihedral Angle | Pyridine-Amide | 30° |
| Note: This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available. |
Ab Initio Methods for Advanced Electronic Structure Theory
For higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, could be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined description of the electronic structure. These methods are computationally more intensive but can be crucial for validating DFT results and for systems where electron correlation effects are significant.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. scirp.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map of this compound would show regions of negative potential (electron-rich, typically around oxygen and nitrogen atoms) and positive potential (electron-poor, usually around hydrogen atoms). This information is crucial for understanding intermolecular interactions.
Conformational Analysis and Potential Energy Surface Exploration
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This involves systematically rotating the bonds and calculating the energy of each resulting conformation to map out the potential energy surface. Such studies are essential for understanding the molecule's flexibility and its preferred shape in different environments. researchgate.net
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis) through Computational Methods
Computational methods are powerful tools for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. youtube.com Comparing the calculated spectra with experimental data can aid in the structural elucidation of the compound.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as stretching and bending of different functional groups.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum.
Analysis of Intermolecular Interactions and Non-Covalent Interactions (NCI)
The structure, stability, and physical properties of crystalline solids are largely dictated by the network of intermolecular interactions. For this compound, a variety of non-covalent interactions are anticipated to play a crucial role in its supramolecular assembly. These interactions, though weaker than covalent bonds, collectively determine the crystal packing and can influence properties such as solubility and melting point.
A powerful method for visualizing and quantifying these interactions is Hirshfeld surface analysis . This technique maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. The surface is colored according to the nature and proximity of intermolecular contacts. For a molecule like this compound, one would expect to observe several key interactions. The nitrogen and oxygen atoms, particularly the amide group, are likely to act as hydrogen bond acceptors, while the N-H group of the amide linkage would serve as a hydrogen bond donor. These N-H···O or N-H···N hydrogen bonds are typically seen as distinct red spots on the Hirshfeld d_norm surface, indicating close contacts.
In analogous pyridine (B92270) derivatives, Hirshfeld surface analysis has revealed the prevalence of various weak interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. For this compound, a hypothetical breakdown of these interactions is presented in the table below, based on analyses of similar structures. nih.govbldpharm.com
| Interaction Type | Predicted Relative Contribution (%) | Description |
| H···H | 25-35% | Van der Waals forces between hydrogen atoms, often the most abundant contact. |
| O···H/H···O | 15-25% | Represents hydrogen bonds involving the carbonyl and methoxy (B1213986) oxygen atoms. |
| C···H/H···C | 10-20% | Weak C-H···π interactions or other van der Waals contacts. |
| N···H/H···N | 5-15% | Hydrogen bonds involving the pyridine and amide nitrogen atoms. |
| Cl···H/H···Cl | 5-10% | Interactions involving the chlorine substituent, which can be significant. |
| C···C | 3-7% | π-π stacking interactions between the pyridine and anisole (B1667542) rings. |
| Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis. This interactive table outlines the expected contributions of various non-covalent interactions to the crystal packing of the title compound, based on data from analogous molecular structures. |
Further insight is provided by Non-Covalent Interaction (NCI) analysis , which visualizes weak interactions in real space based on the electron density and its derivatives. This method can distinguish between stabilizing hydrogen bonds (typically shown as blue or green discs) and destabilizing steric clashes (often depicted in red). For this compound, NCI plots would likely highlight the hydrogen bond between the amide N-H and the carbonyl oxygen of a neighboring molecule, as well as potential π-π stacking between the aromatic rings.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While techniques like Hirshfeld analysis provide a static picture of intermolecular interactions in a crystal, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the movements of atoms and molecules according to the principles of classical mechanics, MD simulations can reveal the conformational flexibility and dynamic stability of this compound in various environments, such as in solution.
A key parameter derived from MD simulations is the Root Mean Square Deviation (RMSD) , which measures the average deviation of atomic positions in the simulated molecule from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation, or equilibrium. For this compound, one would simulate the molecule to see if the dihedral angles between the pyridine and anisole rings remain stable or if significant rotation occurs.
Another critical aspect that can be studied with MD simulations is the stability of intermolecular hydrogen bonds. By tracking the distance and angle between donor and acceptor atoms over the course of the simulation, one can determine the persistence of these bonds. This is particularly relevant for understanding how the molecule might interact with biological targets or how it behaves in a solvent. The flexibility of the molecule, such as the rotation around the amide bond, can also be assessed, which is crucial for understanding its ability to adopt different conformations.
| Simulation Parameter | Information Gained for this compound |
| RMSD (Root Mean Square Deviation) | Overall structural stability and conformational convergence over time. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of specific regions of the molecule, such as the anisole group. |
| Hydrogen Bond Analysis | Persistence and dynamics of key intermolecular and intramolecular hydrogen bonds. |
| Dihedral Angle Analysis | Conformational preferences and rotational barriers around key single bonds. |
| Table 2: Key Parameters from Molecular Dynamics Simulations. This interactive table summarizes the insights that could be gained from an MD simulation of this compound. |
Chemical Reactivity and Mechanistic Pathways of 3 4 Anisoylamino 2 Chloropyridine
Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Position of the Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). youtube.com The presence of a good leaving group, such as chlorine at the 2-position, further facilitates nucleophilic aromatic substitution (SNAr) reactions. youtube.comwikipedia.org These reactions proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. vaia.com
Impact of the 3-(4-Anisoylamino) Moiety on Regioselectivity and Reaction Rates
The 3-(4-Anisoylamino) substituent significantly influences the reactivity of the 2-chloropyridine (B119429) core. The amino group, being an electron-donating group, would typically be expected to decrease the ring's susceptibility to nucleophilic attack. However, its position at C3, meta to the chlorine leaving group, has a less pronounced deactivating effect compared to if it were at an ortho or para position.
The amide functionality itself can participate in the reaction. The nitrogen lone pair can influence the electron density of the pyridine ring through resonance. Furthermore, the steric bulk of the entire 3-(4-anisoylamino) group can hinder the approach of nucleophiles to the C2 position. brainly.com
In the context of SNAr, the regioselectivity is primarily directed at the 2-position due to the presence of the chlorine leaving group. Displacement of leaving groups at the 2- and 4-positions of a pyridine ring is generally favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. vaia.comstackexchange.com Attack at the 3-position does not allow for this type of resonance stabilization, making it a much less favorable pathway. vaia.com
Kinetics and Thermodynamics of SNAr Processes
The kinetics of SNAr reactions on chloropyridines are often slow and may require heating to proceed at a reasonable rate. youtube.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, as this step involves the disruption of the aromatic system. youtube.com
The thermodynamics of the reaction are influenced by the stability of the starting materials and products, as well as the displaced leaving group. The formation of a more stable substituted pyridine and the release of a stable chloride ion drive the reaction forward. The use of Lewis acids or Brønsted acids can catalyze the reaction by activating the pyridine ring towards nucleophilic attack. bath.ac.uk
| Parameter | Influence on SNAr Reaction |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent Polarity | Polar aprotic solvents are often used to solvate the Meisenheimer complex. |
| Temperature | Higher temperatures increase the reaction rate. youtube.com |
| Leaving Group Ability | Chloride is a good leaving group, facilitating the reaction. |
Reactivity Profile of the Amide Linkage
The amide bond in 3-(4-Anisoylamino)-2-chloropyridine is a robust functional group, but it can undergo specific chemical transformations under certain conditions.
Hydrolysis Pathways and Stability Studies
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can occur under both acidic and basic conditions. The stability of the amide bond is influenced by steric and electronic factors. The presence of the bulky pyridine and anisoyl groups may provide some steric hindrance to the approach of hydrolytic reagents.
Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, amide hydrolysis requires forcing conditions, such as prolonged heating with strong acid or base.
Functional Group Interconversions at the Amide
The amide functionality can be a precursor for other functional groups. For instance, reduction of the amide can yield an amine. Dehydration of the primary amide (if formed through hydrolysis of the N-substituted amide) can produce a nitrile. It is also conceivable that under specific conditions, the amide could undergo reactions like the Weerman degradation, which involves the degradation of an amide to an aldehyde with one less carbon atom, although this is more common for α-hydroxy-substituted amides. wikipedia.org
Electrophilic Aromatic Substitution on the Anisoyl Ring
The anisoyl ring, being an electron-rich aromatic system due to the methoxy (B1213986) group (-OCH3), is activated towards electrophilic aromatic substitution (EAS). The methoxy group is an ortho-, para-directing activator. Therefore, electrophiles will preferentially attack the positions ortho and para to the methoxy group.
No Published Research Found for this compound
Extensive searches were conducted to find information on the following, as specified in the request:
Mechanistic Elucidation via Isotopic Labeling and Computational Reaction Pathway Analysis.
The search queries did not yield any published studies, such as journal articles or database entries, that specifically describe the use of this compound as a substrate in palladium-catalyzed coupling reactions or any associated mechanistic investigations.
Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, or mechanistic pathways, as this information does not appear to be available in the public scientific domain for this specific compound.
Structure Activity Relationship Sar and Molecular Design Principles Based on the 3 4 Anisoylamino 2 Chloropyridine Scaffold
Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 3-(4-anisoylamino)-2-chloropyridine scaffold, while specific QSAR models are not extensively published in public literature, the principles can be inferred from studies on analogous pyridine (B92270) derivatives. amanote.comnih.gov
The development of QSAR models for analogues of this compound would involve the synthesis and biological evaluation of a series of related compounds. For instance, variations could be introduced at several positions:
Substituents on the 4-anisoyl ring: The methoxy (B1213986) group could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.
Modifications of the amide linkage: The amide bond is a key structural feature, and its replacement or conformational restriction could provide insights into its role in binding.
Substitution on the 2-chloropyridine (B119429) ring: The chlorine atom at the 2-position is a critical handle for synthetic modification and also influences the electronic properties of the pyridine ring. Its replacement with other halogens or small alkyl groups could modulate activity. acs.orgresearchgate.net
Once a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values) is available, a QSAR model can be built. This model would mathematically describe how different physicochemical properties (descriptors) of the molecules correlate with their activity. For example, a study on 2-acylamino-4,6-diphenylpyridine derivatives utilized QSAR to identify key descriptors for their GPR-54 antagonistic activity. researchgate.net
A hypothetical QSAR study on this compound analogues might yield an equation similar to this conceptual example:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Descriptor) + ...
Where:
log(1/IC₅₀) is the biological activity.
logP represents the lipophilicity.
HOMO (Highest Occupied Molecular Orbital) energy relates to the electron-donating capacity.
Steric_Descriptor accounts for the size and shape of specific substituents.
β values are the coefficients determined by regression analysis.
The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors can be categorized as:
Electronic: Hammett constants, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies.
Steric: Molar refractivity, Taft steric parameters, and Verloop parameters.
Hydrophobic: Partition coefficient (logP) and distribution coefficient (logD).
Topological: Molecular connectivity indices and shape indices.
Following descriptor calculation for all compounds in the series, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to select the most relevant descriptors and build the QSAR model.
The robustness and predictive power of the developed QSAR model must be rigorously validated. Common validation techniques include:
Internal Validation: Leave-one-out (LOO) or leave-many-out (LMO) cross-validation.
External Validation: Using an external test set of compounds that were not used in the model development.
Y-randomization: Scrambling the biological activity data to ensure the model is not due to chance correlation.
A statistically sound QSAR model, with good correlation coefficients (R²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of newly designed, unsynthesized analogues. nih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. mdpi.com For the this compound scaffold, a pharmacophore model would be constructed based on a set of active analogues.
The key pharmacophoric features likely to be present in active compounds based on this scaffold include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group and the nitrogen atom of the pyridine ring.
Hydrogen Bond Donor (HBD): The amide N-H group.
Aromatic Rings: The pyridine ring and the anisole (B1667542) ring, which can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Features: The methoxy group and the chloro substituent.
A hypothetical pharmacophore model for this series might consist of a specific spatial arrangement of these features. This model serves as a 3D query for screening large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. Studies on N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides have successfully used pharmacophore modeling to develop 3D-QSAR models and identify key features for activity. researchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies for Core Modification
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry to modify a lead compound's core structure (scaffold) to improve its properties, such as potency, selectivity, pharmacokinetic profile, or to circumvent existing patents. dtic.milnih.gov
For the this compound scaffold, several modifications could be envisioned:
Pyridine Ring Replacement: The pyridine core could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine (B50134), or even non-aromatic rings, while maintaining the key interaction points. For example, the replacement of a pyridine core with a pyrazine led to a novel series of antimalarial agents. nih.gov
Anisole Ring Bioisosteres: The p-anisole ring can be replaced by other groups that mimic its size, shape, and electronic properties. Examples of bioisosteres for a phenyl ring include thiophene, furan, or other heterocyclic systems. nih.gov
Amide Bond Mimetics: The amide linkage could be replaced with bioisosteres such as a reverse amide, an ester, a ketone, or a stable alkene to alter the molecule's metabolic stability and conformational flexibility.
The table below illustrates potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Fragment | Potential Bioisosteric Replacements | Rationale for Replacement |
| 2-Chloropyridine | Pyrimidine, Pyrazine, Thiazole, Imidazole | Modulate electronic properties, improve solubility, explore new intellectual property. |
| 4-Anisoyl | Benzoyl, Thienoyl, Furoyl, Cyclohexylcarbonyl | Alter hydrophobic interactions, fine-tune electronic effects, improve metabolic stability. |
| Amide Linkage | Reverse Amide, Ester, Ketone, Alkene | Enhance metabolic stability, modify hydrogen bonding capacity, alter conformational preferences. |
In Silico Screening Methodologies for Virtual Library Design and Hit Identification
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. pharmaexcipients.com
In the absence of a high-resolution 3D structure of the biological target, ligand-based virtual screening (LBVS) is a valuable approach. nih.gov For the this compound scaffold, LBVS would utilize the structural information from known active analogues.
The process typically involves the following steps:
Building a Query: A query is created based on the structure of a known active compound, such as this compound, or a pharmacophore model derived from a series of active analogues.
Searching a Database: This query is then used to search a virtual compound database (e.g., ZINC, Enamine REAL). The search algorithm identifies molecules in the database that are structurally similar to the query or that fit the pharmacophore model.
Ranking and Selection: The identified hits are ranked based on a similarity score or a fit value. The top-ranking compounds are then selected for further computational analysis (like docking, if a target structure is available) or for acquisition and experimental testing.
Collaborative virtual screening efforts have demonstrated success in expanding hit series for various targets, including for visceral leishmaniasis starting from an imidazo[1,2-a]pyridine (B132010) hit. rsc.org A similar approach could be applied to rapidly explore the chemical space around the this compound scaffold to identify novel and diverse chemotypes with desired biological activity.
Structure-Based Virtual Screening (Molecular Docking with Theoretical Targets)
Structure-based virtual screening, particularly molecular docking, is a computational technique pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. This method predicts the preferred orientation of a molecule when bound to a specific target protein, enabling the rational design of more potent and selective inhibitors. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on closely related pyridine derivatives. These studies provide a framework for how the this compound scaffold would likely be investigated.
The process typically begins with the three-dimensional structure of a biological target, which can be obtained from crystallographic data or homology modeling. A library of compounds, in this case, derivatives of the 3-amino-2-chloropyridine (B31603) core, is then computationally "docked" into the active site of the target. Scoring functions are used to estimate the binding affinity of each compound, allowing for the ranking and selection of the most promising candidates for synthesis and biological evaluation.
For instance, molecular docking studies on various substituted pyridine derivatives have been conducted to identify potential inhibitors for a range of therapeutic targets. In one such study, derivatives of 2-amino-4,6-disubstituted pyridine-3-carbonitriles were docked against the monoamine oxidase-B (MAO-B) enzyme, a target for Parkinson's disease. The docking results for these compounds were compared against known MAO-B inhibitors like selegiline, rasagiline, and safinamide (B1662184) to validate the screening protocol. This approach helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
Similarly, in the context of cancer therapy, pyridine and pyrimidine derivatives have been evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Molecular docking simulations help to elucidate the binding modes of these compounds within the ATP-binding pocket of EGFR, providing insights into how modifications to the pyridine scaffold can enhance inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov For example, the presence of a hydrophobic moiety, a hydrogen bond donor, and a flat heteroaromatic system are identified as key pharmacophoric features for EGFR inhibition. nih.gov
The insights gained from such docking studies are instrumental in guiding the synthetic efforts towards compounds with improved biological activity. The data generated from these computational analyses can be compiled to inform the design of new analogs of the this compound scaffold with predicted enhanced affinity for a given theoretical target.
Table 1: Representative Molecular Docking Data for Pyridine Derivatives Against Various Targets
| Compound Class | Target Enzyme | Key Interactions Observed | Reference |
| 2-Amino-4,6-disubstituted pyridine-3-carbonitriles | Monoamine Oxidase-B (MAO-B) | Comparison with known inhibitors (selegiline, rasagiline, safinamide) to validate potential as anti-Parkinsonian agents. | |
| Pyridine and Pyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Identification of key pharmacophoric features: hydrophobic head, H-bond donor spacer, and flat heteroaromatic moiety for hinge binding. | nih.gov |
| Pyridin-2-one Derivatives | Isocitrate Dehydrogenase 1 (mIDH1) | Use of the most active compound as a template for aligning and designing new inhibitors. | mdpi.com |
| Solanaceous Alkaloid Scaffolds | Butyrylcholinesterase (BChE) | Identification of key residues (Q119, A277, A328) controlling selectivity over Acetylcholinesterase (AChE). | nih.gov |
This table is illustrative and compiled from studies on related pyridine scaffolds to demonstrate the application of molecular docking.
Design of Targeted Chemical Libraries Leveraging the this compound Core
The design of targeted chemical libraries is a strategic approach in drug discovery that focuses on synthesizing a collection of compounds with a high probability of interacting with a specific biological target or family of targets. The this compound core provides a robust and versatile scaffold for the construction of such libraries. The synthetic tractability of the 3-amino-2-chloropyridine starting material allows for the systematic introduction of diverse chemical functionalities at multiple positions, enabling a thorough exploration of the chemical space around the core structure. fishersci.finih.gov
The design process for a targeted library based on this scaffold would typically involve a multi-pronged approach. Initially, insights from structure-based virtual screening, as described in the previous section, would inform the selection of substituents likely to enhance binding affinity and selectivity for the target of interest. For example, if docking studies suggest that a larger hydrophobic group is favored in a particular pocket of the active site, a series of analogs with varying alkyl or aryl substitutions on the anisoyl ring could be prioritized for synthesis.
A key synthetic handle on the scaffold is the 3-amino group of the 2-chloropyridine ring. nih.gov This amine can be acylated with a wide variety of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates and isothiocyanates to generate diverse amide, sulfonamide, urea (B33335), and thiourea (B124793) derivatives, respectively. nih.gov This strategy allows for the exploration of different hydrogen bonding patterns and steric interactions within the target's binding site.
For instance, a study focused on the design and synthesis of chloropicolinate amides and urea derivatives as novel inhibitors for Mycobacterium tuberculosis started with a related pyridine core. nih.gov The core scaffold was coupled with various acid chlorides and isocyanates to produce a library of 30 new compounds. nih.gov This approach demonstrates how a central pyridine-containing scaffold can be systematically elaborated to generate a focused library of compounds for screening against a specific pathogen.
Another example can be seen in the development of angiotensin II receptor antagonists, where a library of triazolopyrimidine derivatives was synthesized and evaluated. nih.gov The SAR study revealed the critical role of alkyl substituents at specific positions for oral activity, guiding the selection of the lead compound. nih.gov This highlights the importance of systematic variation in library design to identify key structural features for desired pharmacological properties.
The 2-chloro substituent on the pyridine ring also presents an opportunity for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can introduce a wide range of aryl and heteroaryl groups at this position. fishersci.fi This allows for the exploration of additional vectors in chemical space and the potential to engage with different regions of the target protein.
Table 2: Illustrative Design of a Targeted Library Based on the 3-Amino-2-chloropyridine Scaffold
| Scaffold Position for Modification | Type of Reaction | Examples of Reagents for Diversification | Resulting Functional Group |
| 3-Amino group | Acylation | Aromatic and aliphatic acid chlorides | Amide |
| 3-Amino group | Sulfonylation | Aryl and alkyl sulfonyl chlorides | Sulfonamide |
| 3-Amino group | Reaction with isocyanates | Phenyl isocyanate, alkyl isocyanates | Urea |
| 3-Amino group | Reaction with isothiocyanates | Phenyl isothiocyanate, alkyl isothiocyanates | Thiourea |
| 2-Chloro group | Suzuki-Miyaura Coupling | Arylboronic acids, heteroarylboronic acids | Aryl, Heteroaryl |
This table provides a conceptual framework for the design of a chemical library based on the versatile reactivity of the 3-amino-2-chloropyridine scaffold.
By combining computational design with versatile synthetic strategies, targeted chemical libraries based on the this compound core can be efficiently generated. The subsequent screening of these libraries provides valuable SAR data, leading to the iterative refinement of compound design and the ultimate identification of potent and selective drug candidates.
Advanced Chemical Applications and Fundamental Biochemical Mechanistic Insights for 3 4 Anisoylamino 2 Chloropyridine
Utility as a Synthon in Complex Organic Synthesis
The strategic positioning of the chloro and amino-linked anisoyl groups on the pyridine (B92270) ring makes 3-(4-Anisoylamino)-2-chloropyridine a valuable synthon for constructing more complex molecular frameworks. The 2-chloro substituent is a key reactive handle for various cross-coupling reactions, a cornerstone of modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. The 2-chloropyridine (B119429) moiety is a competent substrate for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position. For instance, the Negishi coupling, utilizing organozinc reagents with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), can effectively couple 2-chloropyridines to form substituted bipyridines, which are crucial ligands in coordination chemistry. organic-chemistry.org Similarly, the Suzuki-Miyaura coupling, employing boronic acids, is a powerful method for creating biaryl structures. acs.org
The Buchwald-Hartwig amination allows for the formation of C-N bonds, opening pathways to complex heteroarylamines which are prevalent in pharmacologically active compounds. nih.gov The presence of the 3-(4-anisoylamino) group can influence the reactivity and regioselectivity of these coupling reactions, potentially directing the substitution to specific positions on the pyridine ring. mdpi.com
Furthermore, the 2-chloro-3-aminopyridine scaffold, which is the core of the title compound, serves as a precursor for the synthesis of various fused heterocyclic systems. nih.govmdpi.com Through intramolecular cyclization reactions, often catalyzed by transition metals, derivatives of this compound can be transformed into polycyclic structures with potential biological activities. The anisoyl group itself can be a site for further functionalization or can modulate the electronic properties of the pyridine ring, thereby influencing the outcome of synthetic transformations.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Chloropyridine Scaffolds
| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd/C, PPh₃ | Arylpyridines |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | Substituted bipyridines |
| Buchwald-Hartwig Amination | Amines, ureas | Pd(OAc)₂, Xantphos | Heteroarylamines, N-aryl ureas |
| C-H Arylation | Fluoroarenes | Palladium catalyst | 2-(Fluorinated aryl)pyridines |
Exploration of Organocatalytic or Metal-Ligand Applications
The structural features of this compound suggest its potential utility in the fields of organocatalysis and coordination chemistry. The pyridine nitrogen and the amide group can act as hydrogen bond acceptors and donors, respectively, which is a key principle in many organocatalytic systems. mdpi.comresearchgate.net
Organocatalysis: While direct organocatalytic applications of this compound have not been extensively reported, its structural motifs are found in known organocatalysts. For example, chiral phosphoric acids and Cinchona alkaloid derivatives often rely on hydrogen bonding to control the stereochemical outcome of reactions. mdpi.comrsc.orgunibo.it The amide linkage in the title compound could participate in such non-covalent interactions, suggesting that chiral derivatives of this compound could be designed as novel organocatalysts. These catalysts could potentially be employed in a range of asymmetric transformations, including reductions, cycloadditions, and conjugate additions. rsc.orgnih.gov
Metal-Ligand Applications: The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. jscimedcentral.comekb.eg The 3-(4-anisoylamino) substituent can modulate the electronic properties of the pyridine ring, thereby influencing the coordination strength and the catalytic activity of the resulting metal complex. The amide group could also participate in chelation, potentially forming a bidentate ligand with the pyridine nitrogen. Such metal complexes could find applications in various catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. The synthesis of heterometallic complexes is another area where ligands derived from this scaffold could be valuable. mdpi.com The specific steric and electronic environment provided by the this compound ligand could lead to novel reactivity and selectivity in metal-catalyzed reactions. mit.edu
Computational Insights into Potential Biochemical Interaction Mechanisms (Purely Theoretical)
Computational chemistry provides a powerful lens through which to explore the potential biochemical interactions of this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, conformational preferences, and non-covalent interaction capabilities, which are fundamental to its potential binding with biological macromolecules.
The molecule possesses several key features that can be computationally modeled to predict its interaction profile:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, the methoxy (B1213986) oxygen, and the pyridine nitrogen can act as hydrogen bond acceptors. DFT studies can quantify the strength and geometry of these potential hydrogen bonds with amino acid residues in a protein's active site.
Aromatic and π-Interactions: The pyridine and anisole (B1667542) rings can engage in π-π stacking and cation-π interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan). Computational analysis can determine the preferred orientation and energy of these interactions.
Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site. This has been shown to be a significant interaction in supramolecular chemistry and could play a role in ligand-protein binding. mdpi.com
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the molecule's surface can reveal regions of positive and negative potential, providing a visual guide to where electrostatic interactions with a biological target are likely to occur. mdpi.com
By building a computational model of a target protein's active site, molecular docking simulations can be performed to predict the preferred binding mode and affinity of this compound. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding. These purely theoretical investigations can provide valuable hypotheses about the compound's potential mechanism of action and guide the design of more potent and selective derivatives.
Table 2: Theoretical Non-Covalent Interactions of this compound
| Interaction Type | Potential Donor/Acceptor Site on Compound | Potential Interacting Partner in a Bioreceptor |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Carbonyl oxygen, Aspartate/Glutamate side chain |
| Hydrogen Bond Acceptor | Amide C=O, Anisole OCH₃, Pyridine N | Amide N-H, Serine/Threonine hydroxyl, Lysine/Arginine side chain |
| π-π Stacking | Pyridine ring, Anisole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine side chains |
| Halogen Bonding | Chlorine at C2 | Carbonyl oxygen, Lewis basic atoms |
Development of Novel Materials via Derivatization of the Compound (Theoretical Considerations)
The unique electronic and structural characteristics of this compound make it an intriguing building block for the theoretical design of novel materials with tailored properties. Derivatization of this core structure could lead to materials with applications in electronics, optics, and sensing.
One promising avenue is the synthesis of conjugated polymers. By replacing the chlorine atom with other functional groups through cross-coupling reactions, it is possible to create extended π-conjugated systems. For instance, coupling with acetylenic or vinylic groups could lead to polymers with interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for organic light-emitting diodes (OLEDs) or sensors. The anisoylamino group can be used to fine-tune the electronic properties of the polymer, such as the HOMO-LUMO gap, which in turn affects the color and efficiency of light emission. chemrxiv.org
Another area of theoretical exploration is the development of supramolecular materials. The hydrogen bonding capabilities of the amide group, combined with the potential for π-π stacking of the aromatic rings, could be harnessed to create self-assembling systems. acs.orgtue.nlacs.org By designing derivatives with complementary hydrogen bonding motifs, it is possible to program the formation of well-defined nanostructures, such as fibers, sheets, or gels. These materials could have applications in areas like drug delivery, tissue engineering, or as stimuli-responsive materials where a change in the environment (e.g., pH, temperature) disrupts the non-covalent interactions and triggers a macroscopic response.
Furthermore, the incorporation of this compound or its derivatives into metal-organic frameworks (MOFs) is another theoretical possibility. The pyridine nitrogen and potentially the amide oxygen could act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. The functional groups on the anisoyl moiety could be used to modify the pore environment of the MOF, enabling applications in gas storage, separation, or catalysis.
Future Research Perspectives and Methodological Advancements in Anisoylamino-Chloropyridine Chemistry
The chemistry of this compound and related compounds is a fertile ground for future research, with numerous opportunities for methodological advancements and the exploration of novel applications.
A key area for future work is the development of more efficient and sustainable synthetic methods for the functionalization of the 2-chloropyridine ring. This includes the exploration of direct C-H activation strategies, which would obviate the need for pre-functionalized starting materials and reduce waste. chemrxiv.org The development of novel catalyst systems, including those based on earth-abundant metals or organocatalysts, for cross-coupling reactions involving 2-chloropyridines remains a significant goal.
The design and synthesis of chiral derivatives of this compound as novel organocatalysts or ligands for asymmetric catalysis represents a promising research direction. This would involve the introduction of stereogenic centers into the molecule and the evaluation of their performance in a range of enantioselective transformations. Understanding the structure-activity relationships of these new catalysts will be crucial for their rational design and optimization.
From a theoretical standpoint, more sophisticated computational studies could be employed to predict the properties and reactivity of novel derivatives. For instance, quantum machine learning models could be trained to predict the outcomes of reactions or the binding affinities of new compounds to biological targets. The combination of high-throughput virtual screening with automated synthesis could accelerate the discovery of new materials and bioactive molecules based on the anisoylamino-chloropyridine scaffold.
Finally, the exploration of the biological activities of derivatives of this compound is an area with significant potential. Given the prevalence of pyridine and amide moieties in pharmaceuticals, a systematic investigation of the pharmacological properties of a library of compounds derived from this scaffold could lead to the identification of new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Anisoylamino)-2-chloropyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-chloropyridine derivatives with 4-anisoyl (methoxybenzoyl) amine. A two-step approach is common:
Amination : React 2-chloropyridine with 4-anisoyl chloride under anhydrous conditions using a base like triethylamine to facilitate nucleophilic substitution.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature (typically 60–80°C) to maximize yield .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methoxy group at δ ~3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₂H₁₀ClN₂O₂: ~265.05).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.
- Stability Tests : Conduct accelerated degradation studies (e.g., exposure to UV light, humidity) to identify decomposition pathways. Use HPLC to monitor degradation products .
Advanced Research Questions
Q. How can computational chemistry tools like GAMESS assist in predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electronic Structure Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Reactivity Insights : Simulate transition states for coupling reactions to optimize catalytic conditions. Compare computational results with experimental kinetics .
Q. What experimental strategies can resolve contradictions in reported toxicity data for chloropyridine derivatives, specifically regarding genotoxic potential?
- Methodological Answer :
- Bioactivation Studies : Use S9 liver fractions (e.g., from human hepatocytes) to assess metabolic activation. Combine with the alkaline comet assay to detect DNA strand breaks in U-937 lymphoma cells .
- Controlled Replication : Design dose-response experiments with standardized protocols (e.g., ISO 10993-3) to address variability in prior studies. Include positive controls (e.g., 2-chloropyridine) and negative controls (untreated cells) .
Q. In asymmetric catalysis, how does the introduction of an anisoylamino group influence the coordination behavior of 2-chloropyridine-based additives?
- Methodological Answer :
- Coordination Studies : Use Rh₂(R-p-Ph-TPCP)₄ as a model catalyst. Compare enantioselectivity in cyclopropanation reactions with/without this compound as an additive.
- Spectroscopic Analysis : Conduct X-ray absorption spectroscopy (XAS) or NMR titration to probe axial ligand displacement. The methoxy group may enhance π-backbonding, stabilizing transition states .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of chloropyridine derivatives?
- Methodological Answer :
- Degradation Tracking : Use LC-MS/MS to monitor degradation products (e.g., 2-hydroxypyridine) in soil/water systems under varying pH and UV conditions.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in half-life data. Prioritize studies with ISO-compliant methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
